![molecular formula C19H15N3O B3124742 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide CAS No. 320420-21-1](/img/structure/B3124742.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide
Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, including tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It may also affect the expression of certain genes and proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are critical steps in cancer metastasis. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been reported to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for the research on N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide. One of the significant areas of research is to investigate its mechanism of action to optimize its use in therapeutic applications. Additionally, further studies are needed to determine its efficacy in vivo and to evaluate its potential side effects. Furthermore, research is needed to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Finally, studies are needed to investigate its potential use in other fields of research, such as agriculture and material science.
Conclusion:
In conclusion, N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its use in therapeutic applications and explore its potential in other fields of research.
Scientific Research Applications
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide has been studied for its potential applications in various fields of research. One of the significant areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c23-18(14-7-2-1-3-8-14)22-19-20-12-15-11-10-13-6-4-5-9-16(13)17(15)21-19/h1-9,12H,10-11H2,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULONVIRFQPJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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